Minimal Antibacterial Activity as a Discriminating Feature Versus Other Terazosin-Derived Piperazines and Ciprofloxacin
In a direct head-to-head disc-diffusion assay against 12 bacterial strains, the target compound (designated Compound 1) exhibited the lowest antibacterial activity among three synthesized Terazosin derivatives and the standard drug ciprofloxacin. Against Escherichia coli, Compound 1 produced zone-of-inhibition diameters of 6 mm at 100 µg/mL and 8 mm at 200 µg/mL, whereas ciprofloxacin produced 9 mm and 12 mm, respectively. Against Staphylococcus aureus, the target compound yielded 6 mm (100 µg/mL) and 7 mm (200 µg/mL), compared with 15 mm and 17 mm for ciprofloxacin at matched concentrations [1]. The structurally related Compound 2 (1,4-bis-(tetrahydrofuran-2-yl)carbonyl piperazine) and Compound 3 (1-(4-amino-6,7-dimethoxy-quinazolin-2-yl)-4-formyl-piperazine) consistently produced larger inhibition zones across all tested organisms, highlighting that the bis‑furoyl configuration is a negative determinant for antibacterial potency [1].
| Evidence Dimension | Antibacterial zone of inhibition (mm) via disc diffusion |
|---|---|
| Target Compound Data | Compound 1: E. coli (6 mm at 100 µg/mL; 8 mm at 200 µg/mL); S. aureus (6 mm at 100 µg/mL; 7 mm at 200 µg/mL); P. fluorescens (12 mm at 100 µg/mL; 16 mm at 200 µg/mL) |
| Comparator Or Baseline | Ciprofloxacin: E. coli (9 mm at 100 µg/mL; 12 mm at 200 µg/mL); S. aureus (15 mm at 100 µg/mL; 17 mm at 200 µg/mL); Compound 2: E. coli (7 mm at 100 µg/mL; 9 mm at 200 µg/mL); Compound 3: E. coli (12 mm at 100 µg/mL; 13 mm at 200 µg/mL) |
| Quantified Difference | Target compound shows ~33% smaller zone than ciprofloxacin for E. coli at 100 µg/mL; ~57% smaller for S. aureus at 100 µg/mL. Compound 3 shows 2× larger E. coli zone than target compound at 100 µg/mL. |
| Conditions | Agar disc diffusion method; Whatman filter paper discs (4 mm diameter); Nutrient agar; incubation at 35–37 °C for 24 h; 12 bacterial strains including E. coli, P. aeruginosa, S. aureus, B. subtilis, V. cholerae. |
Why This Matters
The uniquely weak antibacterial signature of the target compound makes it the preferred negative-control scaffold or impurity marker in Terazosin quality control, as it minimally interferes with bioactivity readouts of the active pharmaceutical ingredient.
- [1] Kumar A, Kumar R, Mazumdar A. Synthesis Characterization and Antibacterial Activity of Terazosin Hydrochloride Drug and Market Formulation. Research Journal of Pharmacy and Technology. 2021; 14(9):4777-2. doi: 10.52711/0974-360X.2021.00831. Tables 2 and 7. View Source
